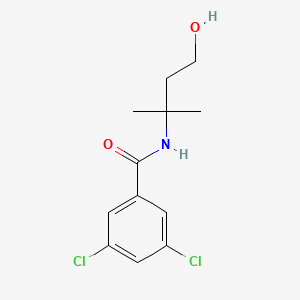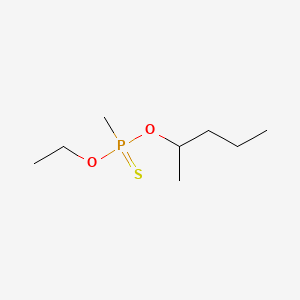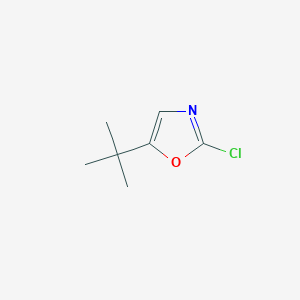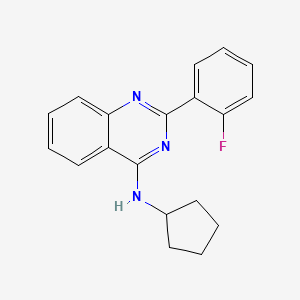
9-(3-methylbutyl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(3-Methylbutyl)-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The unique structure of this compound, featuring a carbazole core substituted with a 3-methylbutyl group, imparts specific chemical and physical properties that make it valuable in various scientific and industrial fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-methylbutyl)-9H-carbazole typically involves the alkylation of carbazole with 3-methylbutyl halides under basic conditions. One common method is the reaction of carbazole with 3-methylbutyl bromide in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.
化学反応の分析
Types of Reactions
9-(3-Methylbutyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carbazole-9-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of this compound derivatives with reduced functional groups.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring of the carbazole core, producing substituted carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carbazole-9-carboxylic acid derivatives.
Reduction: Reduced carbazole derivatives with modified alkyl groups.
Substitution: Nitrated or halogenated carbazole derivatives.
科学的研究の応用
9-(3-Methylbutyl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of novel materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its excellent electronic properties.
作用機序
The mechanism of action of 9-(3-methylbutyl)-9H-carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Carbazole: The parent compound of 9-(3-methylbutyl)-9H-carbazole, known for its wide range of applications in organic synthesis and materials science.
9-Ethylcarbazole: A similar compound with an ethyl group instead of a 3-methylbutyl group, used in similar applications but with different physical and chemical properties.
9-Phenylcarbazole: Another derivative with a phenyl group, known for its use in organic electronics and as a precursor for various functional materials.
Uniqueness
This compound is unique due to its specific alkyl substitution, which imparts distinct solubility, electronic, and steric properties. These characteristics make it particularly valuable in applications requiring specific molecular interactions and stability.
特性
CAS番号 |
1484-06-6 |
|---|---|
分子式 |
C17H19N |
分子量 |
237.34 g/mol |
IUPAC名 |
9-(3-methylbutyl)carbazole |
InChI |
InChI=1S/C17H19N/c1-13(2)11-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13H,11-12H2,1-2H3 |
InChIキー |
XBPQNRNFOIPCID-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCN1C2=CC=CC=C2C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[5-(2,4-Dioxopyrimidin-1-yl)-3-oxooxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B14169517.png)

![N-(furan-2-ylmethyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14169524.png)


![(4-Methylpiperazin-1-yl)-[5-(3-nitrophenyl)furan-2-yl]methanethione](/img/structure/B14169533.png)

![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-ethyl-N-(2-ethylhexyl)hexan-1-amine](/img/structure/B14169542.png)
![N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide](/img/structure/B14169574.png)


![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14169590.png)
